Cas no 1150464-24-6 (3-methyl-4-(trifluoromethyl)benzoyl chloride)

1150464-24-6 structure
Nome do Produto:3-methyl-4-(trifluoromethyl)benzoyl chloride
N.o CAS:1150464-24-6
MF:C9H6ClF3O
MW:222.591552257538
MDL:MFCD13185731
CID:4572714
PubChem ID:89901893
3-methyl-4-(trifluoromethyl)benzoyl chloride Propriedades químicas e físicas
Nomes e Identificadores
-
- 3-Methyl-4-(trifluoromethyl)benzoyl Chloride
- Benzoyl chloride, 3-methyl-4-(trifluoromethyl)-
- 3-methyl-4-(trifluoromethyl)benzoyl chloride
-
- MDL: MFCD13185731
- Inchi: 1S/C9H6ClF3O/c1-5-4-6(8(10)14)2-3-7(5)9(11,12)13/h2-4H,1H3
- Chave InChI: WWBCVACBMHIIID-UHFFFAOYSA-N
- SMILES: C(Cl)(=O)C1=CC=C(C(F)(F)F)C(C)=C1
3-methyl-4-(trifluoromethyl)benzoyl chloride Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-201144-1.0g |
3-methyl-4-(trifluoromethyl)benzoyl chloride |
1150464-24-6 | 95% | 1g |
$0.0 | 2023-06-08 | |
Enamine | EN300-201144-0.1g |
3-methyl-4-(trifluoromethyl)benzoyl chloride |
1150464-24-6 | 95% | 0.1g |
$779.0 | 2023-09-16 | |
Enamine | EN300-201144-5.0g |
3-methyl-4-(trifluoromethyl)benzoyl chloride |
1150464-24-6 | 95% | 5.0g |
$9320.0 | 2023-03-01 | |
Enamine | EN300-201144-1g |
3-methyl-4-(trifluoromethyl)benzoyl chloride |
1150464-24-6 | 95% | 1g |
$2246.0 | 2023-09-16 | |
Aaron | AR01B98A-250mg |
3-methyl-4-(trifluoromethyl)benzoyl chloride |
1150464-24-6 | 95% | 250mg |
$1554.00 | 2025-02-09 | |
Aaron | AR01B98A-50mg |
3-methyl-4-(trifluoromethyl)benzoyl chloride |
1150464-24-6 | 95% | 50mg |
$745.00 | 2025-03-30 | |
1PlusChem | 1P01B8ZY-250mg |
3-methyl-4-(trifluoromethyl)benzoyl chloride |
1150464-24-6 | 95% | 250mg |
$1271.00 | 2025-03-19 | |
1PlusChem | 1P01B8ZY-10g |
3-methyl-4-(trifluoromethyl)benzoyl chloride |
1150464-24-6 | 95% | 10g |
$22546.00 | 2023-12-26 | |
Aaron | AR01B98A-100mg |
3-methyl-4-(trifluoromethyl)benzoyl chloride |
1150464-24-6 | 95% | 100mg |
$1097.00 | 2025-03-30 | |
1PlusChem | 1P01B8ZY-50mg |
3-methyl-4-(trifluoromethyl)benzoyl chloride |
1150464-24-6 | 95% | 50mg |
$617.00 | 2025-03-19 |
3-methyl-4-(trifluoromethyl)benzoyl chloride Literatura Relacionada
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
1150464-24-6 (3-methyl-4-(trifluoromethyl)benzoyl chloride) Produtos relacionados
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 249916-07-2(Borreriagenin)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
Fornecedores recomendados
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel

Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
CN Fornecedor
A granel

Shanghai Joy Biotech Ltd
Membro Ouro
CN Fornecedor
A granel
